An In-depth Technical Guide to 2-(2-Amino-5-bromopyridin-3-yl)acetic acid
An In-depth Technical Guide to 2-(2-Amino-5-bromopyridin-3-yl)acetic acid
Disclaimer: The compound 2-(2-Amino-5-bromopyridin-3-yl)acetic acid does not have a publicly registered CAS number as of the date of this publication. This guide is based on established principles of synthetic organic chemistry and predictive analysis of a novel molecular entity. All protocols and data are presented as a prospective framework for its synthesis and characterization.
Introduction
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its ability to engage in critical hydrogen bonding interactions, coupled with its synthetic tractability, has made it a focus of drug discovery programs targeting conditions ranging from cancer to neurodegenerative diseases.[2][3][4] This guide focuses on a novel derivative, 2-(2-Amino-5-bromopyridin-3-yl)acetic acid, a molecule designed to merge the established pharmacophoric features of 2-aminopyridine with the synthetic versatility of a bromine handle and an acetic acid side chain.
The absence of a registered CAS number for this compound suggests it is a novel molecular entity, offering a unique opportunity for investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing a proposed synthetic route, predicted physicochemical properties, a robust analytical characterization workflow, and a forward-looking perspective on its potential applications.
Proposed Synthesis via Directed ortho-Metalation (DoM)
The primary synthetic challenge lies in the regioselective functionalization of the C3 position of the 2-amino-5-bromopyridine core. The most direct and powerful strategy to achieve this is through Directed ortho-Metalation (DoM).[5][6] The amino group at C2, once suitably protected, can direct a strong organolithium base to deprotonate the adjacent C3 position with high selectivity.[7]
The proposed synthetic workflow is a three-step process:
-
Protection of the exocyclic amino group to prevent side reactions.
-
Directed ortho-Metalation followed by quenching with a suitable two-carbon electrophile.
-
Deprotection and Hydrolysis to yield the final product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the successful completion of each step before proceeding to the next.
Step 1: N-Protection of 2-Amino-5-bromopyridine
-
Causality: The exocyclic amino group is nucleophilic and acidic, and would interfere with the strongly basic organolithium reagent in the subsequent step. Protection as a pivaloyl amide is an excellent choice as it is sterically bulky, enhancing the directing effect, and is stable to the lithiation conditions.[7]
-
Methodology:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(5-bromo-2-pyridinyl)pivalamide.
-
Step 2: Directed ortho-Metalation and Alkylation
-
Causality: The pivaloyl-protected amino group acts as a powerful Directed Metalation Group (DMG), coordinating to the lithium cation and directing the deprotonation specifically to the C3 position.[6][8] The resulting aryllithium species is a potent nucleophile that can be trapped with an appropriate electrophile. Ethyl bromoacetate is chosen as the electrophile to introduce the required two-carbon acid precursor.
-
Methodology:
-
Dissolve N-(5-bromo-2-pyridinyl)pivalamide (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.2 eq, ~1.4 M in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. The solution should develop a deep red/brown color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add ethyl bromoacetate (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
In-Process Check: Quench a small aliquot with methanol and analyze by LC-MS to confirm the formation of the desired ethyl 2-(2-(pivalamido)-5-bromopyridin-3-yl)acetate.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be used in the next step without further purification or purified by chromatography if necessary.
-
Step 3: Deprotection and Saponification
-
Causality: The final step requires the removal of the pivaloyl protecting group and the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved in a single step under strong basic conditions (saponification), which will hydrolyze both the amide and the ester.
-
Methodology:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., 3:1).
-
Add an excess of sodium hydroxide (e.g., 5.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
-
In-Process Check: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 6N hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-(2-Amino-5-bromopyridin-3-yl)acetic acid.
-
Synthetic Workflow Diagram
Caption: Proposed synthesis of the title compound via a three-step sequence.
Physicochemical and Analytical Characterization
As a novel compound, its properties must be predicted and then confirmed experimentally.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| CAS Number | Not Assigned | Compound is not found in major chemical databases. |
| Molecular Formula | C₇H₇BrN₂O₂ | Based on the proposed structure. |
| Molecular Weight | 231.05 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for substituted aminopyridines. |
| Solubility | Poorly soluble in water and non-polar organic solvents; soluble in DMSO, DMF, and aqueous base. | The zwitterionic character and presence of both polar (amino, carboxyl) and non-polar (bromopyridine) groups suggest amphiphilic, but overall poor, solubility.[9][10] |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be similar to other pyridylacetic acids.[11] |
| pKa (basic) | ~2.5 - 3.5 | The pyridine ring nitrogen's basicity is reduced by the electron-withdrawing bromine and carboxylic acid groups. |
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized 2-(2-Amino-5-bromopyridin-3-yl)acetic acid would rely on a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~7.9-8.1 ppm (d, 1H): Proton at C6 of the pyridine ring.
-
δ ~7.5-7.7 ppm (d, 1H): Proton at C4 of the pyridine ring.
-
δ ~6.0-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.
-
δ ~3.4-3.6 ppm (s, 2H): Singlet for the benzylic -CH₂- protons.
-
δ ~12.0-12.5 ppm (s, 1H): Broad singlet for the carboxylic acid -OH proton.
-
Rationale: Chemical shifts are predicted based on known data for 2-amino-5-bromopyridine and substituted pyridylacetic acids.[12][13]
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~172 ppm: Carboxylic acid carbonyl carbon.
-
δ ~158 ppm: C2 carbon attached to the amino group.
-
δ ~148 ppm: C6 carbon.
-
δ ~142 ppm: C4 carbon.
-
δ ~115 ppm: C3 carbon.
-
δ ~108 ppm: C5 carbon attached to bromine.
-
δ ~35 ppm: -CH₂- carbon.
-
2. Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Expected [M+H]⁺: m/z 230.9764
-
Expected [M-H]⁻: m/z 228.9618
-
Key Isotopic Pattern: A characteristic ~1:1 ratio for the M and M+2 peaks due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV at 254 nm and 280 nm.
-
-
Purity Standard: For drug development applications, purity should be >98%.
Potential Applications in Drug Discovery
The molecular architecture of 2-(2-Amino-5-bromopyridin-3-yl)acetic acid makes it a highly attractive scaffold for medicinal chemistry. The 2-aminopyridine moiety is a known pharmacophore in numerous approved drugs and clinical candidates, including kinase inhibitors and central nervous system agents.[14][15]
Logical Framework for Application
Caption: A logical workflow for utilizing the title compound in a drug discovery program.
-
As a Kinase Inhibitor Scaffold: The 2-aminopyridine motif is a classic "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The acetic acid moiety could be used to target the solvent-exposed region or be converted to an amide to probe additional interactions. The bromine at the 5-position provides a vector for modification via palladium-catalyzed cross-coupling reactions to rapidly build a library of analogues for structure-activity relationship (SAR) studies.[16]
-
As a Fragment for Fragment-Based Lead Discovery (FBLD): With a molecular weight under 250 g/mol , this compound is an ideal candidate for fragment screening campaigns. Hits identified from an FBLD screen could be grown or linked using the bromine and acetic acid functional groups.
-
As an Intermediate for Complex Heterocycles: The inherent functionality allows for further cyclization reactions to build more complex, rigid heterocyclic systems, such as imidazopyridines or pyridopyrimidines, which are also important pharmacophores.[15]
Conclusion
While 2-(2-Amino-5-bromopyridin-3-yl)acetic acid is a novel entity without a designated CAS number, its rational design positions it as a high-potential building block for modern drug discovery. This guide provides a robust and scientifically grounded framework for its synthesis via Directed ortho-Metalation, a detailed protocol for its analytical characterization, and a clear rationale for its application in medicinal chemistry. The strategic placement of three distinct functional handles on the privileged 2-aminopyridine core makes this compound a versatile platform for the generation of new chemical entities aimed at a multitude of biological targets. Researchers are encouraged to use this guide as a foundational resource for exploring the chemistry and therapeutic potential of this promising molecule.
References
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Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
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ResearchGate. (2026). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 13(1), 29-43.
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ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
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Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
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Wang, S., et al. (2018). Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors. Pharmaceutics, 10(3), 149.
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Li, D., et al. (2019). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. Frontiers in Pharmacology, 10, 119.
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